![molecular formula C16H16FNOS B2930042 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 339105-09-8](/img/structure/B2930042.png)

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

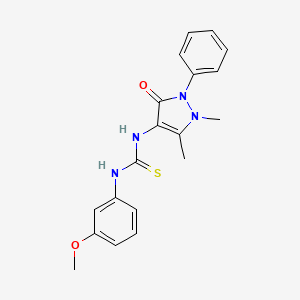

“N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide” is a chemical compound with the molecular formula C16H16FNOS . It is part of the family of fentanyl analogues, which includes compounds developed by pharmaceutical companies for legitimate medical use, as well as those which have been sold as designer drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 289.368 Da, and the monoisotopic mass is 289.093658 Da .Aplicaciones Científicas De Investigación

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The selective modulation of the Nrf2 pathway by this compound A has been shown to enhance cellular defense against oxidative stress and inflammation, thereby reducing tissue damage and improving outcomes in disease models. The following sections will discuss the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound A.

Mecanismo De Acción

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) and activates the expression of a battery of cytoprotective genes. N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A selectively modulates the Nrf2 pathway by covalently modifying a cysteine residue on Keap1, thereby disrupting the Keap1-Nrf2 interaction and promoting Nrf2 activation.

Biochemical and Physiological Effects

This compound A has been shown to induce the expression of a wide range of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and anti-inflammatory cytokines. In cancer cells, this compound A has been shown to inhibit cell proliferation and induce apoptosis through the activation of the Nrf2 pathway. In animal models of neurodegenerative diseases, this compound A has been shown to improve cognitive function and reduce neuronal damage through the activation of the Nrf2 pathway. In models of inflammatory disorders, this compound A has been shown to reduce tissue damage and improve outcomes through the activation of the Nrf2 pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A has several advantages for lab experiments, including its high potency and selectivity for the Nrf2 pathway, its well-characterized mechanism of action, and its availability as a small molecule compound. However, this compound A also has some limitations, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Direcciones Futuras

For the research and development of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A include optimization for specific disease indications, development of novel analogs, and exploration of the role of the Nrf2 pathway in other physiological and pathological processes.

Métodos De Síntesis

The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide A involves a multi-step process starting from commercially available 4-fluorothiophenol and 4-bromoacetophenone. The reaction proceeds through the formation of an intermediate, followed by a coupling reaction with 2-methylpropanoic acid. The final product is obtained after purification by column chromatography and recrystallization. The synthetic route has been optimized to achieve high yields and purity of this compound A.

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)sulfanylphenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPAGGFQVQFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)

![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)

![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)

![2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide](/img/structure/B2929968.png)

![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)

![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)

![N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2929973.png)

![2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2929977.png)

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)

![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)